molecular formula C15H11ClFNO2 B3006805 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 626226-19-5

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3006805
CAS No.: 626226-19-5
M. Wt: 291.71
InChI Key: RSOPYROFSDPJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a benzyl group substituted with chlorine and fluorine atoms

Scientific Research Applications

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 2-aminophenol.

    Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring.

    Cyclization: The intermediate product undergoes cyclization to form the final benzoxazine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization and Ring-Opening: The benzoxazine ring can undergo cyclization or ring-opening reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzaldehyde
  • 4-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Uniqueness

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the benzoxazine ring

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2/c16-11-4-3-5-12(17)10(11)8-18-13-6-1-2-7-14(13)20-9-15(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPYROFSDPJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327251
Record name 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

626226-19-5
Record name 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.